molecular formula C27H49N3O6 B557099 Boc-D-lys(aloc)-OH dcha CAS No. 327156-94-5

Boc-D-lys(aloc)-OH dcha

Cat. No. B557099
M. Wt: 511.7 g/mol
InChI Key: TXVAVNGGMCSJEA-RFVHGSKJSA-N
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Description

Boc-D-lys(aloc)-OH dcha, also known as N-alpha-Allyloxycarbonyl-N-epsilon-t-butyloxycarbonyl-D-lysine dicyclohexylamine, is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization, for example, for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .


Molecular Structure Analysis

The molecular formula of Boc-D-lys(aloc)-OH dcha is C27H49N3O6 . The molecular weight is 511.7 g/mol.

Scientific Research Applications

  • Peptide Synthesis and Structure Characterization Research on polypeptides often explores the physiological processes in humans, seeking methods for disease prevention and treatment. Boc-D-lys(aloc)-OH dcha is used in the synthesis and protection of amino acids during peptide formation, as demonstrated in the synthesis of Fmoc-L-Lys(Boc)-OH using lysine and glycine. This process involves protecting amino groups and can provide experimental basis and theoretical reference for amino protection reactions in polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

  • Solid-Phase Synthesis of Peptides The compound is used in solid-phase synthesis processes, such as the synthesis of cyclic neoglycopeptides. This involves complex reactions including protection and deprotection of amino groups, indicating the compound’s role in facilitating precise and complex peptide synthesis (V. Wittmann & Sonja Seeberger, 2000).

  • Synthesis of Radioactive Peptides for Radiopharmaceuticals The compound plays a role in the development of radiopharmaceuticals, particularly in the solid-phase synthesis of peptides that are labeled with radioactive elements. This can be significant in creating specific imaging agents for medical diagnostics (W. Greenland et al., 2003).

  • Gelation Capability in Organogels Boc-D-lys(aloc)-OH dcha derivatives have been studied for their ability to form stable organogels in various solvents. Their self-assembly into 3D nanofibers and other structures can be of interest in materials science and nanotechnology applications (Qianying Zong et al., 2016).

  • Synthesis of Redox Derivatives in Peptides The compound is also used in synthesizing redox derivatives of lysine and related peptides. These derivatives have applications in the engineering of light-harvesting proteins and photovoltaic cells, as well as other molecular electronic devices (B. Peek et al., 2009).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAVNGGMCSJEA-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584948
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-lys(aloc)-OH dcha

CAS RN

327156-94-5
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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